5-(羟甲基)喹啉-8-醇

描述

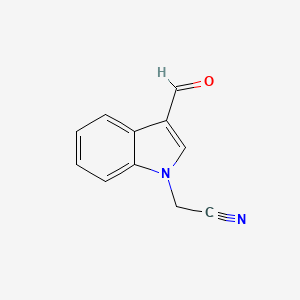

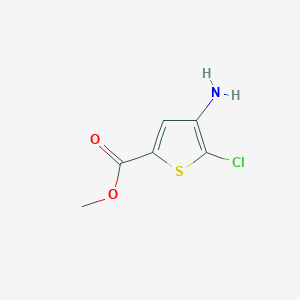

5-(Hydroxymethyl)quinolin-8-ol is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(Hydroxymethyl)quinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)quinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 防腐应用

5-(羟甲基)喹啉-8-醇及其衍生物在防腐应用中显示出显着的潜力。例如,5-(叠氮甲基)-7-(吗啉甲基)喹啉-8-醇和 5-(叠氮甲基)-7-(哌啶-1-基甲基)喹啉-8-醇等衍生物已证明作为酸性介质中低碳钢的阴极缓蚀剂是有效的。这些化合物在保护金属表面免受腐蚀方面表现出高效率,其中一些效率高达 90% (Douche 等,2020)。此外,已经合成并证明 ABMQ 和 HAMQ 等 5-N-((烷基氨基)甲基)喹啉-8-醇类似物可作为硫酸中 C40E 钢的良好缓蚀剂 (El Faydy 等,2021)。

2. 光致发光和荧光应用

8-羟基喹啉衍生物因其光致发光和荧光特性而受到探索。研究发现,某些 8-羟基喹啉衍生物的发光波长(例如 Ouyang 等人合成的衍生物)与 8-羟基喹啉相比发生红移。这一特性使它们成为光致发光应用的潜在候选者 (Ouyang 等,2007)。

3. 抗菌活性

几项研究调查了 8-羟基喹啉衍生物的抗菌特性。例如,Sahoo 等人进行的一项研究合成了 8-羟基喹啉偶氮类似物的新的 Cu(II)、Co(II) 和 Ni(II) 配合物,发现它们表现出显着的抗菌活性,特别是对一系列细菌 (Sahoo 等,2017)。

作用机制

- Role : By inhibiting these oxygenases, the compound affects epigenetic regulation, nucleic acid demethylation, and other essential biochemical pathways .

- Resulting Changes : Inhibition of these enzymes impacts histone lysine demethylation, DNA demethylation, and other processes, influencing gene expression and cellular function .

- Downstream Effects : Altered gene expression, modified chromatin structure, and changes in cellular metabolism occur due to disrupted enzymatic activity .

- Impact on Bioavailability : Factors like solubility, stability, and metabolism affect its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

5-(Hydroxymethyl)quinolin-8-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as a competitive inhibitor for certain enzymes, such as UDP-glucose:glycoprotein glucosyltransferase (UGGT), by binding to the recognition site of the substrate N-glycan . This interaction can influence the folding and quality control of glycoproteins within the endoplasmic reticulum. Additionally, 5-(Hydroxymethyl)quinolin-8-ol can chelate metal ions, which may affect the activity of metalloenzymes and other metal-dependent biochemical processes.

Molecular Mechanism

At the molecular level, 5-(Hydroxymethyl)quinolin-8-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions. For example, its interaction with UGGT as a competitive inhibitor affects the enzyme’s ability to recognize and process glycoproteins . Additionally, 5-(Hydroxymethyl)quinolin-8-ol can chelate metal ions, which may lead to the inhibition of metalloenzymes and disruption of metal-dependent biochemical pathways.

属性

IUPAC Name |

5-(hydroxymethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-5,12-13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNACESDSSHENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350220 | |

| Record name | 5-(Hydroxymethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-44-5 | |

| Record name | 5-(Hydroxymethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)

![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)

![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)